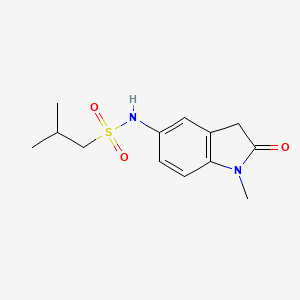
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic chemical with significant importance in organic and medicinal chemistry. This complex molecule combines pyrrole, thiazole, and isoquinoline substructures, each contributing unique properties and reactivities to the overall compound.
Vorbereitungsmethoden
To synthesize (2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone, several steps are involved:
Synthesis of Pyrrole Derivative: Begin with a suitable pyrrole derivative, often through cyclization of amines with diethyl oxalate.
Formation of Thiazole Ring: The pyrrole is then reacted with thioamide and α-haloketone to form the thiazole ring via a cyclization reaction.
Attachment of Isoquinoline: The thiazole intermediate undergoes a condensation reaction with a methoxy-substituted isoquinoline derivative. Industrial production methods typically involve scalable reaction conditions, including automated batch processes and optimized catalytic conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidative reactions, especially at the pyrrole and thiazole rings, leading to the formation of sulfoxides and other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reductive reactions typically affect the carbonyl group in the methanone moiety. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: The methoxy group on the isoquinoline ring can undergo nucleophilic substitution reactions, yielding a variety of derivatives. Conditions often involve strong nucleophiles like organometallic reagents.
Wissenschaftliche Forschungsanwendungen
This compound's unique structure allows for versatile applications in various scientific fields:
Chemistry: Utilized in the synthesis of novel heterocyclic compounds and as a building block in complex organic synthesis.
Biology: Studied for its interactions with biological macromolecules, often used as a ligand in receptor binding studies.
Medicine: Investigated for potential pharmaceutical properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Applied in the development of specialty chemicals and advanced materials, particularly in the field of organic electronics and photonics.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: Inhibits key enzymes by binding to their active sites, often affecting pathways involved in cell proliferation and metabolism.
Receptor Binding: Acts as a ligand for certain receptors, modulating signal transduction pathways.
Molecular Pathways: Influences various pathways, including those related to oxidative stress and inflammatory responses, by modulating gene expression and protein activity.
Vergleich Mit ähnlichen Verbindungen
Compared to other heterocyclic compounds, (2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone stands out due to its multifaceted structure:
Pyrrole Derivatives: Commonly found in bioactive natural products and pharmaceuticals, pyrrole compounds share biological activities but lack the additional complexity provided by the thiazole and isoquinoline rings.
Thiazole Compounds: Known for their antimicrobial properties, thiazole compounds contribute significantly to the biological activity of the molecule.
Isoquinoline Derivatives: Frequently used in medicinal chemistry for their wide range of bioactivities, isoquinoline compounds are integral to the compound's medicinal potential.
By integrating these three distinct substructures, this compound offers a unique chemical profile that enhances its applicability in research and industry.
Eigenschaften
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-5-4-14-11-21(9-6-13(14)10-15)17(22)16-12-24-18(19-16)20-7-2-3-8-20/h2-5,7-8,10,12H,6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBTYBRRFJQGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3=CSC(=N3)N4C=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2856460.png)



![[5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2856468.png)
![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2856470.png)





